

Structural and Functional Analysis of GN44028: A Potent HIF-1 α Inhibitor

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Compound of Interest

Compound Name: GN44028

Cat. No.: B607671

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Introduction

GN44028 is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor 1 α (HIF-1 α), a master transcriptional regulator of the cellular response to hypoxia.[1][2] HIF-1 α is a critical target in oncology as its overexpression is associated with tumor progression, angiogenesis, and metabolic reprogramming.[3] **GN44028**, identified as an indenopyrazole derivative, selectively inhibits the transcriptional activity of HIF-1 α with a high degree of potency, making it a valuable tool for cancer research and a potential therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the structural and functional characteristics of **GN44028**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Chemical and Physical Properties

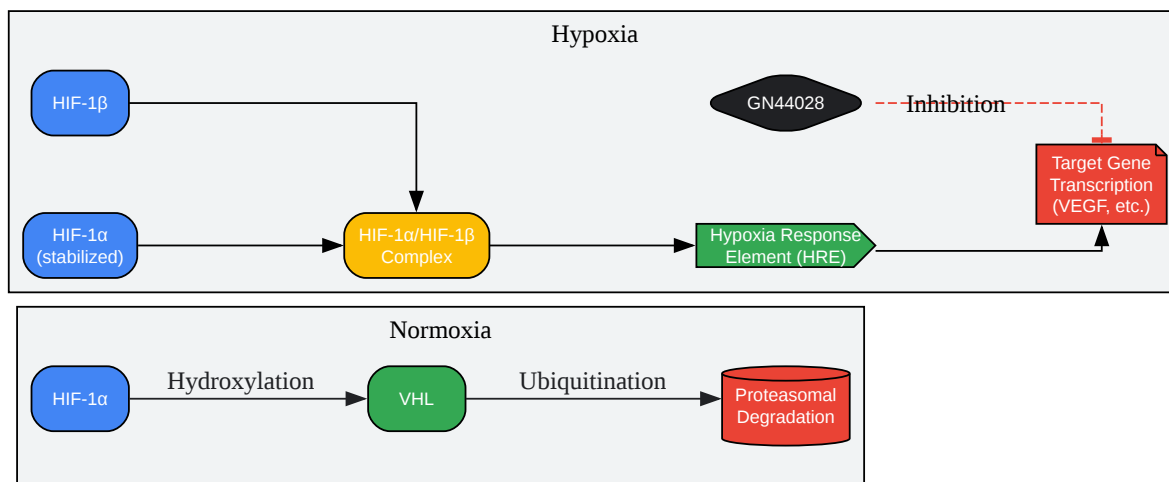
GN44028 is chemically defined as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydro-indeno[1,2-c]pyrazol-3-amine.[2][4] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1421448-26-1	[1][4]
Molecular Formula	C ₁₈ H ₁₅ N ₃ O ₂	[4]
Molecular Weight	305.33 g/mol	[2]
Purity	≥98%	[4]
Solubility	Soluble in DMSO and Ethanol	[2]

Mechanism of Action

GN44028 exerts its inhibitory effect on HIF-1 α through a specific mechanism of action. It inhibits the hypoxia-induced transcriptional activity of HIF-1 α without affecting the expression of HIF-1 α mRNA, the accumulation of HIF-1 α protein, or the heterodimerization of HIF-1 α with HIF-1 β . [1][2] This indicates that **GN44028** likely interferes with the downstream transcriptional machinery or the interaction of the HIF-1 complex with co-activators.

The signaling pathway affected by **GN44028** is central to the cellular response to hypoxia. Under hypoxic conditions, HIF-1 α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1 β and activates the transcription of target genes that promote angiogenesis, glycolysis, and cell survival. [5][6] **GN44028** disrupts this transcriptional activation, thereby mitigating the pro-tumorigenic effects of hypoxia.



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Caption: Mechanism of action of **GN44028** in the HIF-1 signaling pathway.

In Vitro Activity

GN44028 has demonstrated potent inhibitory activity against HIF-1α transcriptional activity and cytotoxic effects in various cancer cell lines.

Assay	Cell Line	IC ₅₀	Reference
HIF-1α Transcriptional Activity	HeLa	14 nM	[1][4]
Cytotoxicity	HCT116 (colorectal)	2.1 μM	[4]
HeLa (cervical)	2.1 μM	[4]	
HepG2 (hepatic)	3.7 μM	[4]	
PC3 (prostate)	25.4 μM	[4]	

GN44028 was also shown to inhibit the hypoxia-induced expression of Vascular Endothelial Growth Factor (VEGF) mRNA in HeLa cells at concentrations of 0.1 and 1 μ M.[1][4] Furthermore, it abrogated TGF- β -induced colony formation in HCT116 cells at a concentration of 20 nM.[1]

In Vivo Efficacy

In vivo studies have demonstrated the anti-tumor efficacy of **GN44028** in mouse models.

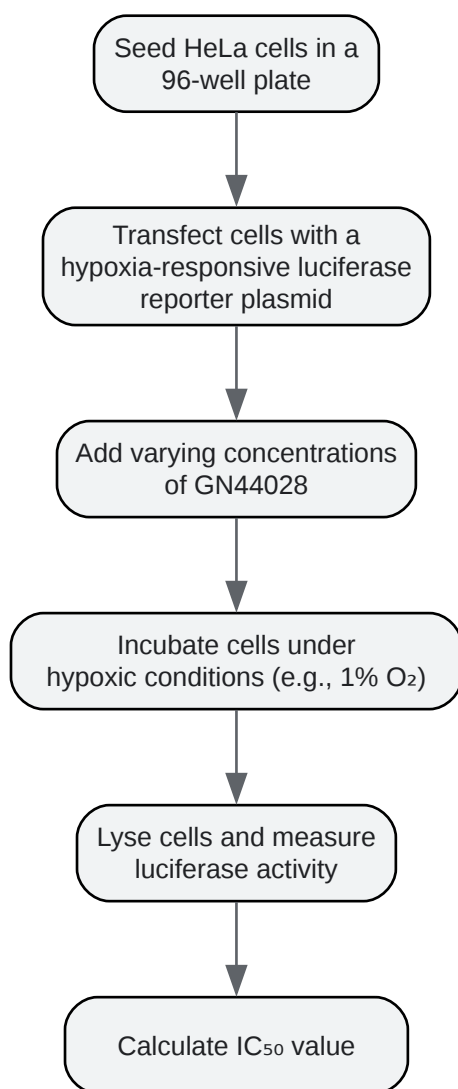
Animal Model	Treatment	Outcome	Reference
Subcutaneous colorectal cancer model	5 mg/kg, tail vein injection, twice a week	Suppressed tumor growth	[1]
CT26 murine colon cancer model	5 mg/kg, twice per week (alone or with 5-fluorouracil)	Decreased tumor volume, reduced lung metastases, and increased survival	[4]
Mixed orthotopic tumor (PN12 and ME23 cells)	10 mg/kg, oral gavage	Extended survival rate	[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

HIF-1 α Reporter Gene Assay

This assay is used to determine the inhibitory effect of a compound on HIF-1 α transcriptional activity.



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Caption: Workflow for the HIF-1α reporter gene assay.

- Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates.
- Transfection: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a hypoxia-responsive element (HRE).
- Compound Treatment: The cells are treated with a range of concentrations of **GN44028**.
- Hypoxia Induction: The treated cells are then incubated in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 18 hours).

- **Luciferase Assay:** After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
- **Data Analysis:** The luminescence data is normalized to a control, and the IC₅₀ value is calculated, representing the concentration of **GN44028** that inhibits 50% of the HIF-1 α transcriptional activity.

Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

- **Cell Seeding:** Cancer cell lines (e.g., HCT116, HeLa, HepG2, PC3) are seeded in 96-well plates.
- **Compound Treatment:** Cells are treated with various concentrations of **GN44028**.
- **Incubation:** The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- **Data Analysis:** The absorbance or fluorescence is measured, and the IC₅₀ value for cytotoxicity is determined.

In Vivo Tumor Xenograft Model

This protocol outlines the general steps for evaluating the anti-tumor efficacy of **GN44028** in a mouse model.



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